molecular formula C8H7NO2S B2395442 Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate CAS No. 1566196-21-1

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Cat. No. B2395442
CAS RN: 1566196-21-1
M. Wt: 181.21
InChI Key: KMZROHGGZRLDKS-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MET is a thiazole derivative that exhibits interesting biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Synthesis and Biological Activities

  • Thiazole derivatives have been synthesized and evaluated for their pharmacological activities, including antihypertensive and α-blocking properties. These compounds showed promising results with good activity and low toxicity, indicating their potential in developing treatments for hypertension (B. F. Abdel-Wahab et al., 2008).
  • Another study focused on the anti-inflammatory and antimicrobial properties of 2-(4-alkylthiophenoxy)-4-substituted-1,3-thiazoles. These compounds were synthesized and showed activity against pathogenic bacterial strains and fungi, highlighting their potential in treating infections and inflammation (T. Karabasanagouda et al., 2008).

Chemical Synthesis and Reactivity

  • Research on thiazole derivatives includes exploring their reactivity and synthesis methods . For instance, new approaches for synthesizing thiazoles and their fused derivatives have been developed, with some showing antimicrobial activities . This demonstrates the versatility of thiazoles in chemical synthesis and their potential application in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Molecular Docking and Enzyme Inhibition

  • Thiazole compounds have also been assessed for their ability to inhibit enzymes like α-glucosidase and β-glucosidase, which is crucial for developing treatments for diseases like diabetes. Molecular docking studies reveal the interaction mechanisms and binding modes , providing insights into designing more effective enzyme inhibitors (Ayesha Babar et al., 2017).

Mechanism of Action

Target of Action

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a chemical compound with the CAS Number: 1566196-21-1 Thiazole derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Thiazole derivatives are known to participate in various chemical reactions, exploiting the reactivity of the thiazole ring. This suggests that the compound might interact with its targets through the thiazole moiety.

Biochemical Pathways

Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities , indicating that they may affect pathways related to pain and inflammation.

Result of Action

Given the reported analgesic and anti-inflammatory activities of thiazole derivatives , it can be inferred that the compound may have similar effects.

properties

IUPAC Name

methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-3-6-5-12-7(9-6)4-8(10)11-2/h1,5H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZROHGGZRLDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CS1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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